1-[(4-ethoxy-3-methylphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine
Overview
Description
1-[(4-ethoxy-3-methylphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine is a chemical compound that belongs to the class of sulfonyl piperazines This compound is characterized by its unique structure, which includes an ethoxy group, a methyl group, and a methoxy group attached to a piperazine ring
Preparation Methods
The synthesis of 1-[(4-ethoxy-3-methylphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine can be achieved through several synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . This reaction typically occurs under basic conditions and can yield high purity products. Another method includes the Ugi reaction, which is a multicomponent reaction that allows for the formation of complex molecules in a single step . Industrial production methods often involve the use of parallel solid-phase synthesis and photocatalytic synthesis to achieve large-scale production .
Chemical Reactions Analysis
1-[(4-ethoxy-3-methylphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like methanol and chloroform. Reaction conditions often involve controlled temperatures and pH levels to ensure optimal yields.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound has been investigated for its potential biological activities, including its effects on enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 1-[(4-ethoxy-3-methylphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine involves its interaction with specific molecular targets and pathways. It acts as a blocker of potassium channels, which are responsible for regulating the flow of ions across cell membranes. By blocking these channels, the compound can alter the electrical activity of cells and tissues, leading to various physiological effects. This mechanism is particularly relevant in the context of its potential therapeutic applications in neurological disorders.
Comparison with Similar Compounds
1-[(4-ethoxy-3-methylphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine can be compared with other similar compounds, such as:
1-[(4-ethoxy-3-methylphenyl)sulfonyl]-3-piperidinecarboxamide: This compound also belongs to the class of sulfonylureas and shares similar biochemical and physiological effects.
(S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine:
1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanone: This compound is used in various chemical reactions and has similar functional groups.
The uniqueness of this compound lies in its specific combination of functional groups and its ability to interact with potassium channels, making it a valuable compound for scientific research and potential therapeutic applications.
Properties
IUPAC Name |
1-(4-ethoxy-3-methylphenyl)sulfonyl-4-(4-methoxyphenyl)piperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O4S/c1-4-26-20-10-9-19(15-16(20)2)27(23,24)22-13-11-21(12-14-22)17-5-7-18(25-3)8-6-17/h5-10,15H,4,11-14H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWHWKBULKXZRGW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)OC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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